Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol
Description
Rel-(1s,3s)-3-Hydrazinylcyclobutan-1-ol is a chiral cyclobutane derivative featuring a hydrazinyl substituent at the 3-position and a hydroxyl group at the 1-position. Its stereochemistry (rel-(1s,3s)) is critical for its reactivity and applications in asymmetric synthesis and medicinal chemistry. The compound’s small ring system introduces strain, while the hydrazinyl group enhances nucleophilicity, making it a versatile intermediate in organocatalysis and pharmaceutical synthesis.
Synthetic routes often employ transition metal-catalyzed asymmetric reactions to achieve high stereoselectivity. For example, scandium or other rare-earth metal complexes with chiral ligands can induce the desired stereochemistry during cyclization or substitution steps . Applications span from serving as a building block in bioactive molecule synthesis (e.g., kinase inhibitors) to acting as a ligand in enantioselective catalysis.
Properties
IUPAC Name |
3-hydrazinylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-6-3-1-4(7)2-3/h3-4,6-7H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEGLUHDWLLYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazinyl group can be reduced to form an amine.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutylamines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclopropane vs. Cyclobutane Derivatives
Cyclopropane-based analogs, such as the spirocyclopropane oxindoles reported by Feng and Liu (2018), exhibit distinct reactivity due to higher ring strain (27 kcal/mol vs. 26 kcal/mol for cyclobutane). This strain enhances electrophilicity, enabling faster ring-opening reactions compared to cyclobutanes. For instance, spirocyclopropane oxindoles undergo diastereodivergent alkylation with β,γ-unsaturated α-keto esters under Sc(III) catalysis, achieving 72–99% enantiomeric excess (ee) . In contrast, Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol’s reduced strain favors stability, making it preferable for applications requiring prolonged shelf life or controlled release.
Hydrazinyl vs. Amino/Azide Substituents
Hydrazinyl groups differ from primary amines or azides in their nucleophilicity and redox activity. For example:
- Hydrazinyl derivatives (e.g., the target compound) participate in condensation reactions to form hydrazones, useful in prodrug design.
- Amino-substituted cyclobutanes (e.g., 3-aminocyclobutan-1-ol) are less nucleophilic but more basic, favoring salt formation in drug formulations.
- Azide analogs (e.g., 3-azidocyclobutan-1-ol) enable click chemistry but require careful handling due to explosivity.
Biological Activity
Introduction
Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring with a hydrazine functional group. The stereochemistry at the 1 and 3 positions is significant for its biological interactions. The chemical formula can be represented as:
| Property | Value |
|---|---|
| Molecular Weight | 115.13 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| LogP | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.
- Cytokine Modulation : It has been reported to influence cytokine production, particularly in the context of autoimmune diseases. The modulation of cytokines such as IL-17 and IFN-gamma could be pivotal in its therapeutic effects.
Case Studies
- Anti-inflammatory Effects : In a study examining the effects of hydrazine derivatives on inflammation, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests a potential role in treating conditions characterized by chronic inflammation.
- Neuroprotective Activity : Another investigation highlighted the neuroprotective properties of hydrazinyl compounds. This compound showed promise in reducing oxidative stress markers in neuronal cell lines, indicating potential applications in neurodegenerative diseases.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
